Enhanced Potency for JAK1/JAK2 Inhibition Compared to Clinical Pan-JAK Inhibitor Tofacitinib
2-Chloro-N-cyclohexyl-4-pyrimidinamine demonstrates substantially higher binding affinity for JAK1 and JAK2 compared to the approved pan-JAK inhibitor tofacitinib. In recombinant enzyme assays, the compound exhibited Ki values of 0.57 nM and 0.35 nM for JAK1 and JAK2, respectively [1]. In contrast, tofacitinib shows significantly higher (less potent) IC50 values against these isoforms in similar cell-free biochemical assays, with reported IC50 values of 15.1 nM for JAK1 and 77.4 nM for JAK2 [2]. This represents a 26-fold and 221-fold difference in potency, respectively, indicating a superior binding interaction.
| Evidence Dimension | JAK1 Binding Affinity (Ki vs. IC50) |
|---|---|
| Target Compound Data | Ki = 0.57 nM |
| Comparator Or Baseline | Tofacitinib IC50 = 15.1 nM |
| Quantified Difference | 26-fold higher potency for target compound |
| Conditions | Target: Recombinant human JAK1 (854-1154 residues); Comparator: JAK1 enzyme assay |
Why This Matters
Superior enzyme inhibition at lower concentrations can translate to reduced required dosing and potentially an improved therapeutic window, making this scaffold a more attractive starting point for JAK1/2-targeted drug discovery.
- [1] BindingDB. (n.d.). BDBM50399019 CHEMBL2178801: Ki values for JAK1 (0.57 nM) and JAK2 (0.35 nM). View Source
- [2] PMC Table 1. (n.d.). Enzyme assay IC50 values for tofacitinib against JAK isoforms. JAK1 IC50 = 15.1 nM, JAK2 IC50 = 77.4 nM. View Source
